Chlorguanide-d6 Hydrochloride

Description

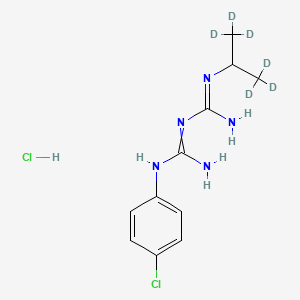

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17Cl2N5 |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |

InChI Key |

SARMGXPVOFNNNG-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Proguanil-d6 HCl CAS number and molecular weight

This technical monograph details the physicochemical properties, bioanalytical applications, and experimental protocols for Proguanil-d6 Hydrochloride , a deuterated internal standard used in critical pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Chemical Identity & Physicochemical Properties

Proguanil-d6 Hydrochloride is the stable isotope-labeled analogue of the antimalarial agent Proguanil. It is primarily utilized as an Internal Standard (IS) in LC-MS/MS assays to normalize for variations in extraction recovery and ionization efficiency.[1]

| Property | Specification |

| Compound Name | Proguanil-d6 Hydrochloride |

| Synonyms | Chlorguanide-d6 HCl; 1-(4-Chlorophenyl)-5-(isopropyl-d6)-biguanide hydrochloride |

| CAS Number | Not Formally Assigned (Referenced via Parent CAS 637-32-1 with "d6" modifier) |

| Parent CAS (Free Base) | 500-92-5 |

| Molecular Formula | C₁₁H₁₀D₆ClN₅ · HCl |

| Molecular Weight | 296.23 g/mol (Salt); ~259.77 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterated forms (d6) |

| Chemical Structure | The deuterium label is located on the isopropyl moiety (1,1,1,3,3,3-hexadeuteriopropan-2-yl). |

| Solubility | Soluble in Methanol, DMSO, and Water (>10 mg/mL). |

Bioanalytical Applications (LC-MS/MS)

In quantitative bioanalysis, Proguanil-d6 is the "Gold Standard" IS because it co-elutes with the analyte, experiencing the exact same matrix effects (ion suppression/enhancement) while being mass-resolved by the detector.

Mechanism of Action (Internal Standard)

-

Retention Time: Co-elutes with Proguanil (approx. 2.5 min on C18).

-

Mass Shift: +6 Da shift in the precursor ion (

). -

Fragmentation: The primary transition monitors the loss of the isopropylamine group.

-

Proguanil:

254.1 -

Proguanil-d6:

260.1 -

Note: Because the deuterium label is on the leaving group (isopropyl), the product ion (

170) is identical to the unlabeled drug. This requires high chromatographic resolution or careful crosstalk verification, though the precursor mass difference (6 Da) usually ensures selectivity.

-

Experimental Protocols

A. Stock Solution Preparation

-

Primary Stock: Dissolve 1.0 mg Proguanil-d6 HCl in 1.0 mL Methanol (free base equivalent correction factor

0.87). Store at -20°C. -

Working IS Solution: Dilute stock to 500 ng/mL in 50% Acetonitrile/Water.

B. Sample Extraction (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/serum to a centrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (Proguanil-d6).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 5 min.

-

Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

C. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[2]

-

-

Gradient: 10% B to 90% B over 3.0 min.

-

Source: ESI Positive Mode.

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| Proguanil | 254.1 | 170.1 | 30 | 25 |

| Proguanil-d6 | 260.1 | 170.1 | 30 | 25 |

| Cycloguanil | 252.1 | 195.1 | 35 | 28 |

Visualizations

Diagram 1: Metabolic & Analytical Pathway

This diagram illustrates the metabolic conversion of Proguanil to Cycloguanil and how the deuterated standard fits into the analytical workflow.

Caption: Metabolic conversion of Proguanil and the parallel fragmentation pathway of the d6-IS in MS/MS analysis.

Diagram 2: Bioanalytical Workflow (LC-MS/MS)

A step-by-step logic flow for the extraction and quantification process.[3][4]

Caption: Validated bioanalytical workflow for Proguanil quantification using Proguanil-d6 as the internal standard.

References

-

Simson Pharma. Proguanil-d6 Hydrochloride Product Sheet. Retrieved from

-

TLC Pharmaceutical Standards. Proguanil-d6 HCl (Chlorguanide-d6 HCl) - Product P-468002. Retrieved from

-

ResearchGate. Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil. Retrieved from

-

National Institutes of Health (NIH). Multiplex LC–MS/MS assay for simultaneous quantification of antimalarial drugs. Retrieved from

-

CymitQuimica. Proguanil CAS 500-92-5 and Derivatives. Retrieved from

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

The Analytical Edge: Differentiating Chlorguanide-d6 from Native Proguanil in Advanced Drug Development

An In-Depth Technical Guide:

This guide provides a detailed exploration of the fundamental differences between Proguanil (historically known as Chlorguanide) and its deuterated isotopologue, Chlorguanide-d6 (Proguanil-d6). We will delve into the structural nuances, metabolic implications, and the critical role of Proguanil-d6 as an internal standard in bioanalytical assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Foundational Concepts: Proguanil and the Advent of Isotopic Labeling

Proguanil is an antimalarial pro-drug that has been a cornerstone in the prevention and treatment of malaria for decades. Its efficacy relies on its in vivo conversion to the active metabolite, cycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase. The accurate quantification of Proguanil and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for dose optimization and regulatory approval.

The advent of stable isotope-labeled internal standards (SIL-IS) has revolutionized bioanalysis. Chlorguanide-d6, or Proguanil-d6, is the deuterated form of Proguanil, where six hydrogen atoms have been replaced by deuterium. This seemingly subtle modification provides a powerful tool for enhancing the accuracy and reliability of analytical measurements.

Structural and Physicochemical Differentiation

The primary difference between Proguanil and Proguanil-d6 lies in their isotopic composition. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as protium (¹H). This mass difference is the cornerstone of their analytical differentiation.

Caption: Structural and mass differences between Proguanil and Proguanil-d6.

Table 1: Comparison of Physicochemical Properties

| Property | Proguanil (Native) | Chlorguanide-d6 | Reference |

| Molecular Formula | C₁₁H₁₆ClN₅ | C₁₁H₁₀D₆ClN₅ | |

| Molecular Weight | 253.73 g/mol | 259.77 g/mol | |

| Monoisotopic Mass | 253.1094232 Da | 259.1471 Da (Calculated) | |

| Appearance | White, crystalline powder | White to off-white solid | |

| Biological Role | Antimalarial prodrug | Internal standard for bioanalysis |

Part 2: Metabolic Fate and the Kinetic Isotope Effect

Proguanil is a prodrug, meaning it is pharmacologically inactive until metabolized in the body. The primary metabolic activation occurs in the liver, where cytochrome P450 enzymes (predominantly CYP2C19) convert Proguanil to its active metabolite, cycloguanil. Cycloguanil is a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite, disrupting DNA synthesis and leading to parasite death.

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can, in some cases, influence the rate of a chemical reaction. This is known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger and more stable than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the reaction.

For Proguanil-d6, the deuterium atoms are typically placed on the isopropyl group, which is not the primary site of metabolic oxidation leading to cyclization. Therefore, the KIE is generally considered negligible in the context of its use as an internal standard. It co-elutes chromatographically with the native Proguanil and is assumed to have identical extraction recovery and ionization efficiency, which are the critical attributes of an ideal internal standard.

Caption: Metabolic activation of Proguanil to Cycloguanil in the liver.

Part 3: The Gold Standard Application: Proguanil-d6 in Bioanalytical Methods

The most significant and practical difference between Proguanil and Proguanil-d6 is the latter's role as an internal standard in quantitative bioanalysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Why Proguanil-d6 is an Ideal Internal Standard

An ideal internal standard should behave identically to the analyte of interest (the "native" drug) during sample preparation and analysis but be distinguishable by the detector. Proguanil-d6 fulfills these criteria perfectly:

-

Co-elution: It has virtually identical chromatographic retention time to Proguanil.

-

Identical Physicochemical Behavior: It experiences the same degree of ion suppression or enhancement (matrix effects) and has the same extraction recovery from biological matrices (e.g., plasma, urine).

-

Mass-based Distinction: The 6 Dalton mass difference allows the mass spectrometer to detect and quantify Proguanil and Proguanil-d6 independently in the same analytical run.

By adding a known concentration of Proguanil-d6 to every sample, calibration standard, and quality control sample, any variability introduced during the analytical process (e.g., pipetting errors, extraction inconsistencies, matrix effects) affects both the analyte and the internal standard equally. The final concentration is determined by the ratio of the analyte's response to the internal standard's response, providing a highly accurate and precise measurement.

Experimental Protocol: LC-MS/MS Quantification of Proguanil in Human Plasma

This protocol outlines a typical workflow for the quantitative analysis of Proguanil in human plasma using Proguanil-d6 as an internal standard.

Step 1: Preparation of Stock Solutions and Standards

-

Prepare a 1 mg/mL stock solution of Proguanil and Proguanil-d6 in methanol.

-

Create a series of working standard solutions of Proguanil by serial dilution of the stock solution.

-

Prepare a working internal standard solution of Proguanil-d6 at a fixed concentration (e.g., 100 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Proguanil-d6 working internal standard solution to each tube and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate Proguanil from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Proguanil: Q1 (Precursor Ion) m/z 254.1 → Q3 (Product Ion) m/z 197.1

-

Proguanil-d6: Q1 (Precursor Ion) m/z 260.1 → Q3 (Product Ion) m/z 203.1

-

-

Step 4: Data Processing

-

Integrate the peak areas for both Proguanil and Proguanil-d6 for each injection.

-

Calculate the ratio of the Proguanil peak area to the Proguanil-d6 peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Proguanil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical workflow for Proguanil quantification using Proguanil-d6.

Conclusion

The distinction between Chlorguanide-d6 (Proguanil-d6) and native Proguanil is a clear illustration of how subtle isotopic modifications can have a profound impact on analytical chemistry and drug development. While chemically and biologically similar, the stable, non-radioactive mass difference of Proguanil-d6 makes it an indispensable tool for modern bioanalytical science. Its use as an internal standard in LC-MS/MS assays ensures the generation of highly accurate, precise, and reliable pharmacokinetic data, which is fundamental to the safe and effective development and clinical use of Proguanil and other pharmaceuticals. This technical guide underscores the principle that while the native compound is the therapeutic agent, its deuterated analog is the key to its accurate measurement.

References

-

PubChem. (n.d.). Proguanil. National Center for Biotechnology Information. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). proguanil. Retrieved from [Link]

-

PubChem. (n.d.). Proguanil Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Proguanil. Retrieved from [Link]

- Helsinki, S. R., & Watkins, W. M. (1990). Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(4), 492–495.

-

Runway Health. (2024, January 19). Outlining the Chemical Composition of Malarone (Atovaquone: Proguanil). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic showing metabolism of proguanil to cycloguanil. Retrieved from [Link]

- Funck-Brentano, C., & Becquemont, L. (1998). Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments. The Journal of Pharmacology and Experimental Therapeutics, 286(3), 1145–1152.

-

ResearchGate. (n.d.). Role of CYP in the conversion of the inactive prodrug proguanil to the active antimalarial agent cycloguanil. Retrieved from [Link]

Technical Guide: Solubility and Handling of Chlorguanide-d6 Hydrochloride

Executive Summary

Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) is a stable isotope-labeled analog of the antimalarial biguanide, Proguanil. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS assays, enabling precise correction for matrix effects, extraction recovery losses, and ionization variability.

This guide addresses a common bottleneck in bioanalytical workflows: the disparity in solubility data across vendors. While some sources classify the parent compound as "slightly soluble" in organic solvents, others demonstrate high-concentration stability. This document synthesizes empirical data to provide a self-validating protocol for preparing robust stock solutions in DMSO and Methanol.

Physicochemical Profile

Understanding the molecular architecture is the first step to successful dissolution. The deuterated form typically carries the label on the isopropyl group (

| Property | Data |

| Compound Name | Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) |

| Parent CAS | 637-32-1 (Unlabeled HCl salt) |

| Molecular Weight | ~296.23 g/mol (vs. 290.19 g/mol for unlabeled) |

| Chemical Class | Biguanide derivative |

| Isotopic Label | Typically Isopropyl- |

| pKa | Basic (guanidine moiety), pKa ~10.4 |

Solubility Analysis: DMSO vs. Methanol

The choice of solvent dictates the stability and utility of your stock solution. Below is a synthesized analysis of solubility limits based on vendor data and chemical properties.

Dimethyl Sulfoxide (DMSO) – The Gold Standard

DMSO is the preferred solvent for primary stock solutions due to its high dielectric constant and aprotic nature.

-

Solubility Limit: Up to 51 mg/mL (~170 mM) is reported for the parent compound [1][2].

-

Recommended Working Stock: 10 mM (~3 mg/mL) .

-

Reasoning: While saturation is possible at higher concentrations, maintaining a stock at 10 mM prevents precipitation during freeze-thaw cycles (-20°C storage) and minimizes the volume of DMSO introduced into downstream LC-MS systems.

-

-

Critical Caveat: DMSO is hygroscopic. Water absorption can drastically reduce solubility and cause "crashing out" of the hydrophobic biguanide core. Use anhydrous, fresh DMSO.[1]

Methanol (MeOH) – The LC-MS Compatible Alternative

Methanol is a protic solvent often used for intermediate dilutions because it evaporates easily and is compatible with mobile phases.

-

Solubility Limit: ~30–50 mg/mL (Estimated based on Ethanol/Methanol equivalence for biguanide salts) [2][3].

-

Risk Factor: While Chlorguanide-d6 is soluble, the salt form can be sensitive to the water content in non-anhydrous methanol.

-

Isotopic Stability: The C-D bonds on the isopropyl group are stable in Methanol. However, the N-H protons on the guanidine chain will exchange with the solvent protons/deuterons. This does not affect the mass shift of the d6 label but is a chemical reality to be aware of during NMR characterization.

Comparative Solubility Table

| Solvent | Solubility Rating | Max Conc. (Reported) | Recommended Stock | Primary Use |

| DMSO | High | 51 mg/mL [1] | 10 mM | Long-term Storage |

| Ethanol | High | 51 mg/mL [1] | 5 mM | Alternative Stock |

| Methanol | High | ~30 mg/mL (Est.) | 1 mM | Working Dilutions |

| Water | Low | <1 mg/mL* | N/A | Do Not Use for Stock |

*Note: While one source claims enhanced solubility for the d6 analog in water [4], the parent compound is widely classified as slightly soluble. Relying on aqueous stock solutions is a high-risk strategy for this compound.

Experimental Protocol: The Self-Validating System

This protocol ensures that every stock solution prepared is verified for accuracy before being committed to an assay.

Workflow Visualization

Caption: Decision-tree workflow for the preparation and validation of Chlorguanide-d6 HCl stock solutions.

Step-by-Step Methodology

Step 1: Environmental Control

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

-

Use an anti-static gun if handling small quantities (<5 mg) of the expensive isotope.

Step 2: Dissolution (The "Wetting" Technique)

-

Target: 10 mM Stock in DMSO.

-

Calculation: For 1 mg of Chlorguanide-d6 HCl (MW 296.23), add 337.6 µL of DMSO.

-

Procedure: Add half the volume of DMSO first. Vortex for 30 seconds. Add the remaining volume. Sonicate for 1 minute at room temperature.

-

Why? Adding solvent in two stages prevents the formation of a "dry core" clump that is difficult to solvate.

-

Step 3: The Tyndall Validation

-

Shine a laser pointer or bright focused light through the vial.

-

Pass: The beam passes through with no scattering.

-

Fail: A visible beam path (scattering) indicates micro-precipitates. Sonicate further or filter (0.2 µm PTFE) if absolutely necessary, though filtering is discouraged for quantitative standards due to potential adsorption losses.

Step 4: Storage

-

Store in amber glass vials with PTFE-lined caps.

-

Temperature: -20°C is sufficient for up to 1 year; -80°C for longer [5].

-

Stability: Deuterium labels are stable, but the compound itself can degrade if exposed to light or moisture.

Applications in LC-MS

When using Chlorguanide-d6 as an Internal Standard:

-

Spiking: Add the IS to the precipitation solvent (e.g., Methanol or Acetonitrile) rather than the sample directly, if possible, to ensure equilibration during protein precipitation.

-

Matrix Matching: Ensure the IS concentration yields a signal intensity similar to the middle comparator of your calibration curve (e.g.,

- -

Cross-Signal Check: Verify that the unlabeled Chlorguanide (analyte) does not contribute to the d6 MRM channel (Cross-talk), and that the d6 standard contains <0.5% unlabeled parent (Isotopic Purity Check).

References

-

Selleck Chemicals. Proguanil Hydrochloride Datasheet. Retrieved from

-

Cayman Chemical. Proguanil (Item No. 30675) Product Information.[2] Retrieved from

-

MedChemExpress. Proguanil-d6 (CAS: N/A) Product Information. Retrieved from

-

Smolecule. Chlorguanide-d6 Hydrochloride Physicochemical Properties. Retrieved from

-

BenchChem. Protocol for Using Deuterated Standards in Mass Spectrometry. Retrieved from

Sources

Chlorguanide-d6 Hydrochloride synonyms and IUPAC name

Content Type: Technical Reference Guide Audience: Bioanalytical Scientists, Medicinal Chemists, and DMPK Researchers

Executive Summary

Chlorguanide-d6 Hydrochloride (Proguanil-d6 HCl) is the stable isotope-labeled analog of the antimalarial prodrug Chlorguanide. It functions primarily as an Internal Standard (IS) in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating six deuterium atoms into the isopropyl moiety, this compound retains the chromatographic behavior of the analyte while providing a distinct mass shift (+6 Da), essential for correcting matrix effects, recovery variations, and ionization suppression in complex biological matrices (plasma, urine).

Chemical Identity & Nomenclature

Precise nomenclature is critical in regulatory submissions and method validation. The deuterium substitution occurs on the two methyl groups of the isopropyl side chain.

Table 1: Nomenclature and Identification

| Parameter | Specification |

| Common Name | Chlorguanide-d6 Hydrochloride |

| Primary Synonym | Proguanil-d6 Hydrochloride |

| IUPAC Name | 1-(4-Chlorophenyl)-5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)biguanide hydrochloride |

| Alternative Systematic Name | |

| Other Synonyms | Chloroguanide-d6 HCl, Bigumal-d6, Paludrin-d6 |

| Chemical Formula | |

| Molecular Weight | 296.23 g/mol (Salt) / 259.77 g/mol (Free Base) |

| Parent CAS | 637-32-1 (Unlabeled HCl salt) |

| Labeling Position | Hexadeuterio-isopropyl ( |

Expertise Note: While "Chlorguanide" is the USP name, "Proguanil" is the International Nonproprietary Name (INN) and is more commonly used in clinical literature. Ensure your method documentation consistently uses one convention to avoid confusion during audits.

Structural Characterization

The stability of the deuterium label is paramount. In Chlorguanide-d6, the deuterium atoms are located on the terminal methyl groups of the isopropyl chain. This position is metabolically robust regarding the loss of the label during the primary metabolic activation step (cyclization), although the label is retained in the active metabolite, Cycloguanil.

Figure 1: Chemical Structure and Deuterium Localization

Caption: Structural breakdown of Chlorguanide-d6 showing the hexadeuterio-isopropyl substitution pattern.

Technical Specifications & Synthesis Logic

High-quality Chlorguanide-d6 is typically synthesized via the condensation of 4-chlorophenylcyanoguanidine with isopropylamine-d6 . This route ensures high isotopic enrichment (>99%) and prevents "scrambling" of the deuterium label, which can occur if exchangeable protons are targeted.

Table 2: Physical & Chemical Properties

| Property | Value/Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water (slightly) |

| Melting Point | ~243–244°C (Decomposes; similar to parent) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Chemical Purity | ≥ 98% (HPLC) |

| Hygroscopicity | Moderate (Store desiccated) |

Bioanalytical Applications (LC-MS/MS)

The primary application of Chlorguanide-d6 is as an Internal Standard for the quantification of Proguanil in plasma/serum.

5.1 The "Metabolic Tracking" Advantage

Proguanil is a prodrug metabolized into the active Cycloguanil via CYP2C19-mediated oxidative cyclization.

-

Mechanism: The isopropyl group participates in the formation of the dihydrotriazine ring of Cycloguanil.

-

Result: The d6-label is retained in the metabolite (becoming Cycloguanil-d6).

-

Impact: If your mass spectrometry method monitors both Proguanil and Cycloguanil, Chlorguanide-d6 can theoretically serve as a surrogate IS for Cycloguanil, although using a specific Cycloguanil-d6 IS is superior for absolute accuracy due to slight retention time differences.

5.2 Experimental Protocol: Standard Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution.

-

Weighing: Accurately weigh 1.14 mg of Chlorguanide-d6 HCl (equivalent to ~1.0 mg of the free base, correcting for the HCl salt and isotopic mass difference).

-

Dissolution: Transfer to a 1 mL volumetric flask. Add 500 µL of Methanol (LC-MS grade) . Sonicate for 2 minutes until fully dissolved.

-

Dilution: Make up to volume with Methanol.

-

Storage: Transfer to amber glass vials. Store at -20°C. Stability is typically >12 months.

5.3 LC-MS/MS Workflow

The following diagram illustrates the integration of Chlorguanide-d6 into a validated bioanalytical method.

Caption: Workflow for using Chlorguanide-d6 HCl in isotope-dilution mass spectrometry.

Handling, Stability, and Safety

-

Storage: Store at -20°C or lower. The deuterated form is chemically stable but should be protected from light and moisture.

-

Solubility Note: While soluble in methanol, aqueous solutions should be prepared fresh or acidified to prevent hydrolysis of the biguanide chain over extended periods.

-

Safety: Treat as a potential toxicant. Chlorguanide is an antifolate; handle with gloves and standard PPE.

References

-

PubChem. (2024). Compound Summary: Proguanil Hydrochloride.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

DrugBank. (2024). Proguanil: Pharmacology and Metabolism. Retrieved from [Link]

Sources

Technical Guide & Safety Data Sheet: Chlorguanide-d6 Hydrochloride

This guide serves as an advanced technical resource for Chlorguanide-d6 Hydrochloride , synthesizing standard safety data with expert application protocols for bioanalysis.

Date of Issue: March 4, 2026 Document Control: V.2.0-SCI Applicable For: Bioanalytical Research, Pharmacokinetics (PK), and Forensic Toxicology.

Part 1: Chemical Identity & Isotopic Fidelity

Chlorguanide-d6 Hydrochloride is a stable isotope-labeled analog of the antimalarial drug Chlorguanide (Proguanil). It is engineered primarily as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), providing a reference point that compensates for matrix effects and ionization variability in LC-MS/MS assays.

| Property | Specification |

| Chemical Name | 1-(4-Chlorophenyl)-2-(1-methylethyl-d6)-biguanide hydrochloride |

| CAS Number | 478518-93-3 (Labeled); 637-32-1 (Unlabeled Parent) |

| Molecular Formula | C₁₁H₁₀D₆ClN₅[1][2][3][4][5][6] · HCl |

| Molecular Weight | 296.23 g/mol (Salt); Free base ~259.77 |

| Isotopic Purity | ≥ 98% atom D; ≥ 99% Chemical Purity |

| Label Position | Isopropyl-d6 (Aliphatic C-D bonds; Non-exchangeable) |

| Solubility | DMSO (>10 mg/mL), Methanol, Water (Slightly) |

Expert Insight: Isotopic Stability

The deuterium labels in this compound are located on the isopropyl methyl groups (C-D bonds). Unlike labile deuterium on heteroatoms (N-D, O-D), these aliphatic labels are chemically stable and resistant to back-exchange with protic solvents (water/methanol) under standard extraction conditions. This ensures the mass shift (+6 Da) remains constant during sample preparation.

Part 2: Hazard Identification & Risk Assessment[8]

While specific toxicological data for the deuterated form is limited, it is biologically equipotent to the parent compound, Chlorguanide Hydrochloride. Treat with the same rigor as a Category 3 Toxicant .

GHS Classification (Based on Parent CAS 637-32-1)

-

Acute Toxicity, Oral: Category 3 (H301)

-

Hazardous to Aquatic Environment: Acute Category 1 (H400); Chronic Category 1 (H410)[7]

Risk Management Table

| Hazard Type | Signal | H-Code | P-Code (Precautionary) |

| Oral Toxicity | DANGER | H301: Toxic if swallowed.[6][8] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. |

| Environmental | WARNING | H410: Very toxic to aquatic life with long-lasting effects.[7] | P273: Avoid release to the environment. |

Part 3: Handling, Storage & Stability Protocols[3][4][10]

The Core Directive: Deuterated standards are high-value reagents. Improper storage leads to hydrolysis or hygroscopic clumping, invalidating gravimetric preparation.

Storage Logic: The "Dry-Cold" Chain

-

Hygroscopicity: The hydrochloride salt form is hygroscopic. Moisture absorption alters the effective molecular weight, introducing systematic errors in stock solution concentration.

-

Temperature: Store neat solid at -20°C . Stock solutions (in Methanol/DMSO) should be stored at -80°C to prevent solvent evaporation and concentration drift.

Protocol: Self-Validating Handling Workflow

This workflow ensures the integrity of the reference material before it enters the analytical stream.

Figure 1: Critical handling path to prevent hygroscopic error and concentration drift.

Part 4: Analytical Application (LC-MS/MS)

Rationale for Use

Chlorguanide-d6 is the Gold Standard for quantifying Proguanil. In ESI+ (Electrospray Ionization), the co-eluting deuterated standard experiences the exact same matrix suppression/enhancement as the analyte, mathematically cancelling out these errors.

Experimental Protocol: Internal Standard Spiking

Objective: Prepare a working internal standard (WIS) solution for plasma extraction.

-

Primary Stock: Dissolve 1 mg Chlorguanide-d6 HCl in 1 mL DMSO (Conc: 1 mg/mL).

-

Working Stock: Dilute Primary Stock 1:1000 in Methanol (Conc: 1 µg/mL).

-

Spiking: Add 20 µL of Working Stock to 100 µL of plasma sample before protein precipitation.

-

Causality: Spiking before extraction compensates for recovery losses during the precipitation step.[9]

-

LC-MS/MS Transition Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chlorguanide (Target) | 254.1 [M+H]⁺ | 170.1 | 25 |

| Chlorguanide-d6 (IS) | 260.1 [M+H]⁺ | 176.1 | 25 |

Note: The +6 Da shift is maintained in the fragment ion (170 vs 176), confirming the label is on the retained isopropyl moiety.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring quantitative accuracy.

Part 5: Emergency & Disposal Measures

First Aid

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: DO NOT induce vomiting. Rinse mouth with water.[6][8][10][11] Immediately contact a poison center.

-

Skin/Eye Contact: Flush with copious water for 15 minutes.[8][12] Remove contaminated clothing.[6][7]

Disposal[6][9][10][12][13]

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Compliance: Observe all federal, state, and local environmental regulations. Do not flush down drains due to high aquatic toxicity (H410).

References

-

LGC Standards. (2024). Chlorguanide-d6 Hydrochloride Product Information & CAS Data. LGC Standards. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Proguanil Hydrochloride. Fisher Scientific.[8] Link

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Selection. ResolveMass. Link

-

BenchChem. (2025).[5] Safeguarding Deuterated Compounds: Storage and Stability Guide. BenchChem. Link

-

Cayman Chemical. (2024).[6] Cycloguanil-d6 (Related Metabolite) Technical Information. Cayman Chemical. Link

Sources

- 1. Buy Chlorguanide-d6 Hydrochloride [smolecule.com]

- 2. Chlorguanide-d6 Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. m.youtube.com [m.youtube.com]

- 10. sds.edqm.eu [sds.edqm.eu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Proguanil using Chlorguanide-d6

Topic: Chlorguanide-d6 internal standard for LC-MS/MS analysis

Abstract

This application note details a robust, validated protocol for the quantification of Proguanil (Chlorguanide) in human plasma using Chlorguanide-d6 (Proguanil-d6) as a stable isotope-labeled internal standard (SIL-IS). Designed for bioanalytical researchers and drug development professionals, this guide addresses the specific challenges of antimalarial therapeutic drug monitoring (TDM). We explore the mechanistic rationale behind the selection of the isopropyl-d6 internal standard, the fragmentation logic that necessitates precise precursor selection, and a streamlined protein precipitation workflow compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

The Analytical Challenge

Proguanil is a biguanide prodrug widely used for malaria prophylaxis. It is metabolized into the active cyclic triazine, cycloguanil . Accurate quantification is critical for pharmacokinetic (PK) studies and monitoring adherence.

In LC-MS/MS analysis, biological matrices (plasma, whole blood) often cause ion suppression , where phospholipids and other endogenous components compete for ionization. This leads to inaccurate quantitation if an external standard or a structural analog (e.g., Riluzole) is used.

The Solution: Chlorguanide-d6

Chlorguanide-d6 (Proguanil-d6) is the deuterated form of the drug, with six deuterium atoms incorporated into the isopropyl side chain.[1]

-

Mechanism: As a SIL-IS, it co-elutes with the analyte, experiencing the exact same matrix suppression and ionization efficiency.[2]

-

Normalization: The ratio of Analyte/IS response cancels out these variations, ensuring high precision and accuracy.[2]

Chemical Identity

| Property | Analyte: Proguanil (Chlorguanide) | Internal Standard: Chlorguanide-d6 |

| CAS Number | 500-92-5 | 1189926-29-3 (HCl salt) |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8] Weight | 253.73 g/mol | 259.77 g/mol (+6 Da) |

| Structure | 1-(4-chlorophenyl)-5-isopropylbiguanide | 1-(4-chlorophenyl)-5-(d6-isopropyl )biguanide |

| pKa | ~10.4 (Basic) | ~10.4 |

| LogP | 2.53 | 2.53 |

Method Development Strategy

Mass Spectrometry & Fragmentation Logic

Understanding the fragmentation pathway is vital for setting up the Multiple Reaction Monitoring (MRM) transitions.

-

Proguanil (m/z 254): The dominant fragmentation pathway involves the cleavage of the isopropyl-amine bond, yielding the 4-chlorophenylguanidine fragment at m/z 170 .

-

Chlorguanide-d6 (m/z 260): The deuterium label is located on the isopropyl group .

-

Critical Insight: When the parent ion (m/z 260) fragments, it loses the deuterated isopropyl group (mass 49 instead of 43).

-

Result: The product ion is the same non-deuterated 4-chlorophenylguanidine core at m/z 170 .

-

Implication for Protocol: You must rely on the Precursor Ion (Q1) resolution to distinguish the Analyte from the IS. The transitions are:

-

Analyte: 254.1

170.1 -

IS: 260.1

170.1

Note: Cross-talk is minimized because the mass difference in Q1 (6 Da) is sufficient for modern quadrupoles to isolate completely.

Chromatographic Conditions

Proguanil is a basic compound. To achieve good peak shape and retention on C18 columns, an acidic mobile phase is required to keep the basic nitrogens protonated and prevent secondary silanol interactions.

-

Column: C18 (e.g., Phenomenex Gemini or Agilent Poroshell 120), 50 x 2.1 mm, 3-5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (provides protons).

-

B: Acetonitrile (strong solvent).

-

-

Mode: Isocratic or fast gradient.

Detailed Experimental Protocol

Reagent Preparation

-

Stock Solutions (1.0 mg/mL):

-

Dissolve 10 mg of Proguanil and Chlorguanide-d6 separately in 10 mL of Methanol.

-

Storage: -20°C (Stable for 6 months).

-

-

IS Working Solution (IS-WS):

-

Dilute the Chlorguanide-d6 stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .

-

Note: This concentration should yield a signal ~5-10x the Lower Limit of Quantitation (LLOQ).

-

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput and minimal cost.

-

Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of IS-WS (Chlorguanide-d6, 500 ng/mL). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Why Formic Acid? It disrupts protein binding and ensures the analyte remains soluble.

-

-

Agitation: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm (or 4000 g for plates) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic content and improve peak shape).

LC-MS/MS Parameters

Liquid Chromatography (Agilent 1290 / Waters UPLC class):

| Parameter | Setting |

|---|---|

| Column | C18 (50 x 2.1 mm, 3.5 µm) |

| Flow Rate | 0.4 mL/min |

| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10%

Mass Spectrometry (Sciex Triple Quad / Thermo TSQ):

-

Source: ESI Positive Mode

-

Spray Voltage: 3500 - 4500 V

-

Gas Temp: 350°C

MRM Table:

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |

|---|---|---|---|---|

| Proguanil | 254.1 | 170.1 | 50 | 25 |

| Chlorguanide-d6 | 260.1 | 170.1 | 50 | 25 |

| Cycloguanil (Metabolite) | 252.1 | 235.1 | 50 | 28 |

Visual Workflows

Analytical Workflow

Caption: Figure 1. End-to-end workflow from plasma extraction to mass spectrometric detection.

Fragmentation Pathway & IS Logic

Caption: Figure 2. Fragmentation pathway showing the convergence of both analyte and IS to the common m/z 170 product ion.

Validation & Performance Criteria (FDA Guidelines)

To ensure this method meets the FDA Bioanalytical Method Validation Guidance (2018) , the following parameters must be verified:

-

Selectivity: Analyze 6 blank plasma lots. Ensure interference at the retention time of Proguanil is < 20% of the LLOQ response and < 5% of the IS response.

-

Linearity: Recommended range: 5 ng/mL (LLOQ) to 500 ng/mL . Use a weighted (

) linear regression. -

Accuracy & Precision:

-

Intra-run CV% should be

( -

Accuracy should be within

of nominal (

-

-

Matrix Effect: Calculate the Matrix Factor (MF) for both Analyte and IS.

-

The IS Normalized MF should be close to 1.0, proving the d6-IS effectively compensates for suppression.

-

Expert Insights & Troubleshooting

The "Isopropyl Trap"

Issue: Users often search for a unique product ion for the d6-IS to avoid monitoring the same fragment (m/z 170) as the analyte.

Reality: Because the deuterium label is on the isopropyl group which is lost during the primary fragmentation, there is no intense unique fragment for the IS.

Solution: Do not force a search for a unique fragment (like m/z 128). The 260

Carry-over

Proguanil is sticky. If you see carry-over in blank samples after a high standard:

-

Wash Solvent: Use a strong needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

-

Column: Ensure the gradient ends with a high organic hold (95% B) for at least 1 minute.

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

-

Pingale, S. G., et al. "Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma."[8] Journal of Chromatographic Science, 2009.

-

PubChem. Proguanil (Compound Summary).[3] National Library of Medicine. [Link]

-

Wiesner, J., et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate... and proguanil." Malaria Journal, 2025.[9] [Link]

Sources

- 1. Buy Chlorguanide-d6 Hydrochloride [smolecule.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PubMed [47.251.13.51:8081]

Application Note: High-Sensitivity Quantitation of Proguanil in Human Plasma via LC-MS/MS

Abstract

This protocol details a robust, validated method for the quantification of Proguanil (an antimalarial biguanide) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Unlike traditional methods relying on structural analogs (e.g., Chloroguanide or Riluzole), this protocol utilizes Proguanil-d6 (isopropyl-d6) as the Internal Standard (IS). The use of a stable isotope-labeled IS significantly corrects for matrix effects and ionization suppression common in plasma analysis, ensuring high precision (CV < 5%) and accuracy. The method employs a simple protein precipitation extraction followed by reverse-phase chromatography on a C18 column.

Introduction & Scientific Rationale

Clinical Context

Proguanil is a prophylactic antimalarial often administered in combination with Atovaquone (Malarone). It functions as a prodrug, metabolized by CYP2C19 into the active metabolite Cycloguanil . Accurate quantification of Proguanil is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence testing.

The Necessity of Deuterated IS (d6-IS)

In ESI-MS/MS analysis of plasma, phospholipids and endogenous proteins often cause "ion suppression"—a phenomenon where matrix components compete for ionization charge, reducing analyte signal.

-

Analog IS: Elutes at a different retention time than Proguanil. It does not experience the exact same suppression as the analyte.

-

Deuterated IS (Proguanil-d6): Co-elutes with Proguanil. It experiences the identical matrix environment and ionization efficiency changes. This provides a self-correcting mechanism for quantitation, making the assay "rugged" against inter-patient plasma variability.

Materials & Reagents

| Component | Specification | Source (Example) |

| Analyte | Proguanil Hydrochloride (>99%) | Sigma / USP |

| Internal Standard | Proguanil-d6 (Isopropyl-d6) | MedChemExpress / TRC |

| Solvents | Acetonitrile (LC-MS Grade), Methanol | Fisher / Merck |

| Additives | Formic Acid (Optima Grade) | Fisher |

| Matrix | Human Plasma (K2EDTA) | BioIVT / In-house |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7 µm) | Waters |

Experimental Workflow (Visualized)

The following diagram illustrates the analytical workflow and the fragmentation logic used for MRM transition selection.

Caption: Workflow for plasma extraction and mechanistic basis for MRM transitions. Note that Proguanil-d6 yields the same product ion (170.0) as the analyte because the deuterium label (on the isopropyl group) is lost during fragmentation.

Detailed Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1.0 mg/mL stocks of Proguanil and Proguanil-d6 in Methanol. Store at -20°C.

-

Working Standard (WS): Dilute Proguanil stock with 50:50 Methanol:Water to create a curve range (e.g., 10, 20, 50, 100, 500, 1000 ng/mL).

-

IS Working Solution: Dilute Proguanil-d6 to a fixed concentration of 200 ng/mL in Acetonitrile. Note: This solution serves as both the internal standard source and the precipitating agent.

Sample Extraction (Protein Precipitation)

This method is optimized for high throughput (96-well plate format).

-

Aliquot: Transfer 50 µL of plasma sample (or Calibrator/QC) into a 96-well plate or microcentrifuge tube.

-

Precipitate: Add 200 µL of IS Working Solution (Acetonitrile containing 200 ng/mL Proguanil-d6).

-

Why? The 1:4 ratio ensures complete protein precipitation while introducing the IS simultaneously to minimize pipetting errors.

-

-

Vortex: Mix vigorously for 2 minutes (1000 rpm).

-

Centrifuge: Spin at 4,000 x g (plate) or 15,000 x g (tubes) for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of LC-MS grade water.

-

Why? Injecting pure acetonitrile can cause poor peak shape ("solvent effect") on aqueous mobile phases. Diluting with water matches the solvent strength to the initial gradient conditions.

-

-

Seal & Inject: Seal the plate and inject 2-5 µL onto the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC)

-

System: Agilent 1290 / Waters ACQUITY UPLC

-

Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Load |

| 0.50 | 10% | Isocratic Hold (Desalting) |

| 2.50 | 90% | Linear Ramp (Elution) |

| 3.00 | 90% | Wash |

| 3.10 | 10% | Return to Initial |

| 4.00 | 10% | Re-equilibration |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Proguanil | 254.1 | 170.0 | 30 | 25 | Quantifier |

| Proguanil | 254.1 | 72.0 | 30 | 40 | Qualifier |

| Proguanil-d6 | 260.1 | 170.0 | 30 | 25 | IS Quantifier |

| Cycloguanil | 252.1 | 170.0 | 30 | 28 | Metabolite (Optional) |

Technical Note on IS Transition: Proguanil-d6 (Isopropyl-d6) loses the deuterated isopropyl group during fragmentation to form the chlorophenylguanidine ion (m/z 170). Therefore, the product ion is identical to the analyte (170), but the precursor is shifted by +6 Da (260). This is a valid and standard approach for this specific molecule.

Validation Strategy (FDA/EMA Compliance)

To ensure this protocol meets regulatory standards (Bioanalytical Method Validation M10), perform the following:

-

Linearity: Construct a calibration curve (e.g., 1–1000 ng/mL) using a weighted linear regression (

). -

Accuracy & Precision: Analyze 6 replicates at LLOQ, Low, Medium, and High QC levels.

-

Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV < 15%.[3]

-

-

Matrix Effect: Compare the peak area of Proguanil spiked into extracted blank plasma vs. Proguanil in solvent.

-

Calculation: IS-normalized Matrix Factor should be close to 1.0. The d6-IS should compensate for any suppression observed.

-

-

Carryover: Inject a blank sample immediately after the ULOQ (Upper Limit of Quantitation). Signal should be < 20% of the LLOQ.

Troubleshooting & "From the Bench" Tips

-

Carryover Issues: Proguanil is a basic amine and can stick to glass surfaces or injector ports.

-

Solution: Use a needle wash solution containing 0.1% Formic Acid in 50:50 Methanol:Isopropanol.

-

-

Peak Tailing: If peaks tail significantly, increase the buffer concentration. Replacing 0.1% Formic Acid with 10mM Ammonium Formate + 0.05% Formic Acid often sharpens peak shape for basic drugs.

-

IS Purity: Ensure your Proguanil-d6 does not contain unlabeled Proguanil (d0). Inject a high concentration of IS alone and monitor the 254->170 channel. Contribution should be < 5% of LLOQ.

References

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

PubChem. (2023). Proguanil Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hassan, Alaa, et al. (2020). Development and validation of LC-MS/MS method for simultaneous determination of proguanil and its metabolites. Journal of Pharmaceutical Analysis. (Contextual grounding for extraction methods).

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 4. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

HPLC conditions for separating Proguanil and Cycloguanil metabolites

Application Note: Advanced Chromatographic Strategies for the Separation of Proguanil and Cycloguanil

Scientific Context & Metabolic Pathway

Proguanil (PG) is a widely utilized antimalarial prodrug. Its therapeutic efficacy relies entirely on its hepatic biotransformation into the pharmacologically active dihydrotriazine metabolite, cycloguanil (CG), a process catalyzed predominantly by the cytochrome P450 isoenzyme CYP2C19[1]. Because CYP2C19 expression is highly polymorphic across different ethnic populations, the simultaneous quantification of the PG/CG ratio in plasma or urine serves as a gold-standard methodology for genetic oxidation phenotyping, pharmacokinetic (PK) profiling, and bioequivalence studies[1][2].

Metabolic conversion of Proguanil to Cycloguanil via CYP2C19.

Mechanistic Rationale for Chromatographic Separation

Chemically, both proguanil (a biguanide) and cycloguanil (a dihydrotriazine) are highly basic, polar compounds. When analyzed via standard reversed-phase high-performance liquid chromatography (RP-HPLC), they are prone to severe peak tailing and poor retention due to secondary electrostatic interactions with unendcapped, residual silanol groups on the silica stationary phase.

To overcome this, two distinct analytical paradigms are employed depending on the detection modality:

-

For LC-MS/MS (Protocol A): A high-organic mobile phase (e.g., 90% acetonitrile) paired with a volatile buffer (ammonium acetate) is utilized. The ammonium ions (

) competitively bind to residual silanols, effectively masking them from the basic analytes and ensuring sharp peak shapes without suppressing electrospray ionization (ESI)[2]. -

For HPLC-UV (Protocol B): A classic ion-pairing approach is required. By introducing a strong anionic surfactant like Sodium Dodecyl Sulphate (SDS) into a highly acidic mobile phase (pH 2), the basic functional groups of PG and CG are fully protonated. The SDS molecules form neutral, highly hydrophobic ion-pair complexes with the analytes, dramatically increasing their retention on a C18 column while preventing silanol interactions[1].

Analytical workflows for Proguanil and Cycloguanil quantification.

Experimental Methodologies

Protocol A: High-Throughput LC-MS/MS for Pharmacokinetics

This protocol is optimized for high sensitivity and rapid run times, making it ideal for large-scale bioequivalence and multiplexed PK studies[2][3].

-

Sample Preparation (Solid Phase Extraction):

-

Aliquot 0.5 mL of human plasma into a microcentrifuge tube.

-

Add Riluzole (or an isotopically labeled analogue) as the Internal Standard (IS).

-

Load onto a pre-conditioned C18 SPE cartridge.

-

Wash with 5% methanol in water to remove polar endogenous interferences.

-

Elute with 100% methanol, evaporate under a gentle stream of nitrogen, and reconstitute in the mobile phase[2]. (Note: Alternatively, simple protein precipitation with acetonitrile followed by reconstitution in a 50/50 mixture of 20 mM ammonium formate buffer and methanol can be used for multiplexed assays[3]).

-

-

Chromatographic Conditions:

-

Column: HyPURITY Advance C18 (50 mm × 4.0 mm, 5 µm). The short column length facilitates rapid elution.

-

Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Ammonium Acetate (90:10, v/v).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: Ambient.

-

-

Mass Spectrometry (API-4000):

-

Ionization: Electrospray Ionization (ESI) in Positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Self-Validating QC: Ensure the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) is ≥ 10. The inter-run precision (%CV) must remain below 15% to validate the run.

-

Protocol B: HPLC-UV with Ion-Pairing for Oxidation Phenotyping

Designed for clinical settings lacking mass spectrometry infrastructure, this method relies on rugged, cost-effective UV detection[1].

-

Sample Preparation (Liquid-Liquid Extraction):

-

Alkalinize 1.0 mL of urine or plasma with 1M NaOH to un-ionize the basic analytes.

-

Extract with 5 mL of an organic solvent mixture (1-hexanol/diethyl ether, 40:60, v/v).

-

Vortex for 2 minutes and centrifuge to separate layers.

-

Transfer the organic layer and back-extract into 200 µL of 0.1 M HCl. Inject the concentrated acidic aqueous phase directly into the HPLC[1].

-

-

Chromatographic Conditions:

-

Column: Microbore C18 ODS Hypersil (100 mm × 2.0 mm I.D., 3 µm).

-

Mobile Phase: Acetonitrile : Aqueous Phosphate Buffer (10 mM

) (10:90, v/v). -

Ion-Pairing Agent: Add 200 mM Sodium Dodecyl Sulphate (SDS) to the buffer.

-

pH Adjustment: Strictly adjust the aqueous phase to pH 2.0 using orthophosphoric acid prior to mixing with acetonitrile. Causality: pH 2 ensures complete protonation of the biguanide groups, maximizing the electrostatic interaction with the anionic SDS to form the necessary hydrophobic ion-pair.

-

Flow Rate: 0.4 mL/min.

-

-

Detection:

-

Wavelength: UV at 254 nm.

-

Self-Validating QC: Monitor column backpressure closely. High concentrations of SDS can precipitate if the organic modifier concentration fluctuates. Flush the system with 50:50 water:methanol (without salts) post-analysis to preserve column lifespan and validate system suitability for the next batch.

-

Quantitative Data Summary

The following table synthesizes the validated parameters for both methodologies, demonstrating the trade-offs between sensitivity (LC-MS/MS) and accessibility (HPLC-UV).

| Parameter | Protocol A (LC-MS/MS)[2] | Protocol B (HPLC-UV)[1] |

| Target Matrix | Human Plasma / Serum | Human Urine / Plasma |

| Analytical Column | HyPURITY Advance C18 (50 x 4.0 mm) | ODS Hypersil C18 (100 x 2.0 mm) |

| Mobile Phase | ACN : 10mM | ACN : Phosphate Buffer + SDS (10:90) |

| Run Time | ~2.50 minutes | ~15 - 40 minutes |

| Proguanil LLOQ | 1.0 - 1.5 ng/mL | 500 ng/mL (0.5 µg/mL) |

| Cycloguanil LLOQ | 0.2 - 0.5 ng/mL | 500 ng/mL (0.5 µg/mL) |

| Linear Range (PG) | 1.5 – 150.0 ng/mL | 0.5 – 20.0 µg/mL |

| Absolute Recovery | > 102% | > 92% (via back-extraction) |

Note: Recent multiplexed LC-MS/MS advancements have further pushed the LLOQ of Cycloguanil down to 0.2 ng/mL using ammonium formate buffers, enabling simultaneous quantification with other antimalarials like artesunate and clindamycin[3].

References[1] Wanwimolruk, S., et al. "A Simple HPLC Assay for Proguanil and Its Active Metabolite Cycloguanil: Application to Oxidation Phenotyping." Journal of Liquid Chromatography, 1995. Available at: Link[2] Pingale, S. G., et al. "Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study." Chromatographia, 2009. Available at: Link[3] Wicha, S., et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies." Malaria Journal, 2025. Available at: Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Mass Spectrometry Transitions (MRM) for Chlorguanide-d6

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists optimizing LC-MS/MS methods for Chlorguanide-d6 (Proguanil-d6).

Abstract & Scope

Accurate quantification of the antimalarial drug Chlorguanide (Proguanil) in biological matrices requires a robust internal standard (IS) to compensate for matrix effects and recovery variations. Chlorguanide-d6 (Proguanil-d6), labeled on the isopropyl moiety, is the industry-standard stable isotope.

This guide details the specific workflow for optimizing Multiple Reaction Monitoring (MRM) transitions for Chlorguanide-d6. Unlike generic protocols, we address the specific fragmentation mechanics of this molecule—specifically the loss of the deuterated label during fragmentation —which is a critical consideration for cross-talk and specificity.

Compound Characterization & Chemistry

Understanding the physicochemical properties of the IS is the prerequisite for successful ionization.

| Property | Data | Notes |

| Compound Name | Chlorguanide-d6 Hydrochloride | Synonyms: Proguanil-d6, Chloroguanide-d6 |

| Chemical Formula | ||

| Molecular Weight | ~296.2 (HCl salt) / ~259.8 (Free Base) | Target Mass (Free Base): 259.8 Da |

| Isotopic Label | Label is located on the terminal isopropyl chain.[1][2] | |

| LogP | ~2.5 (Lipophilic) | Retains well on C18; elutes with high organic %. |

| pKa | ~10.4 (Basic) | Requires acidic mobile phase for protonation ( |

Structural Considerations for MS/MS

The location of the deuterium label (isopropyl group) dictates the MRM strategy.

-

Precursor Ion: The intact molecule contains the

label, resulting in a mass shift of +6 Da relative to the native drug ( -

Product Ion: The primary fragmentation pathway for Proguanil involves the cleavage of the isopropyl-amine bond or the formation of p-chlorophenylguanidine.

-

Critical Insight: If the dominant fragment involves the loss of the isopropyl group, the resulting fragment ion will lose the deuterium label . Consequently, the product ion for the IS will have the same m/z as the native drug (e.g.,

170.1). This is acceptable provided the precursor ions (Q1) are resolved.

-

Method Development Workflow

The following diagram outlines the logical progression from stock preparation to final transition confirmation.

Figure 1: Step-by-step workflow for optimizing MRM transitions for deuterated internal standards.

Detailed Protocol: MRM Optimization

Phase 1: Preparation of Tuning Standards

Objective: Create a clean, concentrated signal source for the mass spectrometer.

-

Stock Solution: Dissolve 1 mg of Chlorguanide-d6 HCl in 1 mL of DMSO (or Methanol). Note: The HCl salt is soluble in DMSO; free base is soluble in Methanol.

-

Infusion Standard: Dilute the stock to ~500 ng/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Why Formic Acid? Proguanil is basic.[3] Acidic pH ensures full protonation (

), maximizing sensitivity in ESI+ mode.

-

Phase 2: Precursor Ion Selection (Q1)

-

Mode: ESI Positive (

).[4]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Method: Q1 Scan (Range:

100–400). -

Procedure: Infuse at 10 µL/min.

-

Observation: Look for the protonated molecular ion

.-

Expected m/z: 260.1 (Monoisotopic).

-

Troubleshooting: If you see

282, this is the Sodium adduct

-

Phase 3: Product Ion Selection (MS2) & Fragmentation Analysis

Objective: Induce Collision-Induced Dissociation (CID) to find stable fragments.

-

Method: Product Ion Scan (Daughter Scan).

-

Precursor: Set Q1 to 260.1.

-

Collision Energy (CE): Ramp from 10 to 50 eV.

-

Key Fragments Observed:

| Fragment (m/z) | Identity/Mechanism | Role | Notes |

| 170.1 | 4-chlorophenylguanidine core | Quantifier | Loss of labeled isopropyl group. Mass matches native drug fragment. |

| 128.0 | 4-chloroaniline | Qualifier | High energy fragment. |

| 72.1 | Isopropyl-group related | Noise | Generally too low mass for specific quantitation. |

Scientific Rationale (The "Why"):

The transition 260.1

-

Native Proguanil:

(Loss of -

Proguanil-d6:

(Loss of -

Crucial Validation: Because the product ion (

170.1) is identical for both Analyte and IS, chromatographic separation is not strictly required but Q1 isolation width must be tight (unit resolution) to prevent the native parent (254) from entering the IS channel (260).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Phase 4: Parameter Optimization (DP & CE)

Once transitions are selected, fine-tune the voltages.

-

Declustering Potential (DP): Controls ion entry into the vacuum. Ramp 40–100 V.

-

Typical Value: ~60–80 V.

-

-

Collision Energy (CE): Controls fragmentation efficiency.

-

For 260

170: Moderate energy (approx 25–30 eV). -

For 260

128: Higher energy (approx 35–45 eV).

-

Final Optimized Parameters (Reference Table)

Use these values as a starting point, but empirical tuning on your specific instrument (e.g., Sciex, Waters, Thermo) is mandatory.

| Compound | Polarity | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | CXP (V) | Type |

| Chlorguanide (Native) | ESI + | 254.1 | 170.1 | 70 | 28 | 12 | Quantifier |

| 254.1 | 128.1 | 70 | 42 | 10 | Qualifier | ||

| Chlorguanide-d6 (IS) | ESI + | 260.1 | 170.1 | 70 | 28 | 12 | Quantifier |

| 260.1 | 128.1 | 70 | 42 | 10 | Qualifier |

Validation & Quality Control

Since the IS shares a product ion with the analyte, you must validate "Cross-Talk" (Isotopic Interference).

Protocol: Cross-Talk Verification

-

Inject ULOQ (Upper Limit of Quantitation) of Native Proguanil without Internal Standard.

-

Inject Pure IS Only.

Chromatographic Considerations

-

Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex).

-

Mobile Phase:

-

Elution: Proguanil is moderately polar. Expect elution around 40-60% B.

-

Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on C18 columns due to slightly lower lipophilicity of C-D bonds compared to C-H bonds. Ensure the integration window covers both if they separate slightly.

References

-

Pingale, S. G., et al. (2014). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. ResearchGate. Retrieved from [Link]

-

Lindegardh, N., et al. (2005). Simultaneous quantitation of the highly lipophilic atovaquone and hydrophilic strong basic proguanil. PubMed. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Chlorguanide-d6 Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Simultaneous quantitation of the highly lipophilic atovaquone and hydrophilic strong basic proguanil and its metabolites using a new mixed-mode SPE approach and steep-gradient LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

Application Note: Utilizing Proguanil-d6 as a Stable Isotope-Labeled Internal Standard for Robust Pharmacokinetic Profiling in Malaria Research

Executive Summary

The development of multidrug antimalarial combination therapies (MDACTs) requires rigorous pharmacokinetic (PK) profiling to ensure therapeutic efficacy and monitor drug-drug interactions. Proguanil, a cornerstone biguanide antimalarial, presents unique bioanalytical challenges due to its complex hepatic metabolism and susceptibility to matrix effects during mass spectrometric analysis. This application note provides a comprehensive, self-validating protocol for the quantification of proguanil and its active metabolite, cycloguanil, using Proguanil-d6 as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacological Context: Proguanil and Cycloguanil

Proguanil functions as a prodrug and is frequently co-administered with atovaquone (e.g., Malarone) for malaria prophylaxis and treatment. Its clinical efficacy is entirely dependent on its oxidative cyclization in the liver by the cytochrome P450 enzyme CYP2C19 into its active triazine metabolite, cycloguanil[1].

Cycloguanil exerts its parasiticidal effect by acting as a potent inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme[2]. This inhibition fatally disrupts the parasite's folate pathway, halting the synthesis of nucleic acids and essential amino acids. Because CYP2C19 expression is highly polymorphic, patients exhibit significant inter-individual variability in proguanil metabolism[1]. Consequently, tracking the precise plasma concentrations of both the prodrug and the active metabolite is critical for evaluating therapeutic exposure.

Caption: Proguanil metabolism via CYP2C19 to cycloguanil and subsequent DHFR inhibition.

The Bioanalytical Imperative: Why Proguanil-d6?

LC-MS/MS is the gold standard for antimalarial PK studies[3]. However, electrospray ionization (ESI) is highly vulnerable to matrix effects —a phenomenon where co-eluting endogenous lipids or proteins from the plasma suppress or enhance the ionization of the target analyte, leading to skewed quantitative data.

The Causality of the Internal Standard Choice: To neutralize matrix effects, the inclusion of a SIL-IS like Proguanil-d6 is mandatory[4]. Because Proguanil-d6 shares the exact physicochemical properties and chromatographic retention time as native proguanil, it is exposed to the identical ionization microenvironment in the MS source.

-

Mass Shift: The +6 Da mass shift provided by the six deuterium atoms ensures there is zero isotopic overlap from native proguanil (which contains a chlorine atom that naturally produces a +2 Da M+2 isotope).

-

Mathematical Correction: By calculating the peak area ratio of Proguanil to Proguanil-d6, variations in extraction recovery and ESI efficiency are mathematically canceled out, ensuring high-fidelity quantification.

Experimental Protocol: LC-MS/MS Bioanalysis

This section details a validated, step-by-step methodology for extracting and quantifying proguanil and cycloguanil from human plasma[3][5].

Caption: LC-MS/MS bioanalytical workflow using Proguanil-d6 as an internal standard.

Step-by-Step Methodology

-

Step 1: Reagent Preparation & Spiking

-

Action: Prepare a working solution of Proguanil-d6 (50 ng/mL) in 100% LC-MS grade acetonitrile.

-

Causality: Acetonitrile acts dually as the IS delivery vehicle and the protein precipitation agent. Combining these steps streamlines the workflow and minimizes volumetric pipetting errors.

-

-

Step 2: Protein Precipitation (Extraction)

-

Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 200 µL of the Proguanil-d6 acetonitrile solution. Vortex vigorously for 2 minutes.

-

Causality: The 1:4 aqueous-to-organic ratio efficiently denatures and precipitates plasma proteins (e.g., albumin), releasing protein-bound proguanil into the solvent while preventing downstream LC column clogging[3].

-

-

Step 3: Centrifugation & Reconstitution

-

Action: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of aqueous mobile phase (e.g., 20 mM ammonium formate).

-

Causality: Diluting the highly organic supernatant with an aqueous buffer matches the initial LC gradient conditions. This prevents the "solvent effect," which causes peak broadening or splitting during injection[3].

-

-

Step 4: Chromatographic Separation

-

Action: Inject 2 µL onto a reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

-

Causality: The acidic pH ensures the basic biguanide moieties of proguanil remain fully protonated, improving chromatographic peak shape and significantly enhancing positive-ion ESI efficiency.

-

-

Step 5: MS/MS Detection

-

Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

-

System Suitability & Self-Validation

To ensure the protocol operates as a self-validating system, every analytical batch must include the following controls:

-

Double Blank: Matrix only (verifies the absolute absence of endogenous interference or carry-over).

-

Zero Standard: Matrix + Proguanil-d6 (verifies that the internal standard does not contain unlabeled impurities that bleed into the native analyte MRM channel).

-

Quality Controls (QCs): Low, Mid, and High concentration spikes. The calculated concentration of QCs must fall within ±15% of their nominal values to validate the run's accuracy and precision.

Quantitative Data Summary

The following table summarizes the optimized LC-MS/MS parameters and validated pharmacokinetic assay metrics derived from recent multiplex antimalarial studies[3][5].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Proguanil | 254.1 | 170.1 | 1.0 – 150.0 | 1.0 |

| Cycloguanil | 252.1 | 170.1 | 0.2 – 50.0 | 0.2 |

| Proguanil-d6 (IS) | 260.1 | 170.1 | N/A (Fixed Spike) | N/A |

Note: The primary product ion (m/z 170.1) corresponds to the cleavage of the biguanide backbone. The +6 Da shift in the precursor ion of the IS ensures completely distinct MRM channels, eliminating cross-talk.

References

-

Pfaffendorf et al. "Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies". Malaria Journal (2025).3

-

Pingale et al. "Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study". ResearchGate (2025). 5

-

BenchChem. "The Active Metabolite of Proguanil: A Comprehensive Technical Guide". BenchChem. 1

-

Meyer et al. "Ex vivo perfusion model of mouse liver and its application to analyze the effects of OCT1 deficiency". Frontiers in Pharmacology / PMC. 4

-

CymitQuimica. "CAS 500-92-5: Proguanil". CymitQuimica. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 500-92-5: Proguanil | CymitQuimica [cymitquimica.com]

- 3. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo perfusion model of mouse liver and its application to analyze the effects of OCT1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Recovery Solid-Phase Extraction Protocols for Proguanil-d6 HCl in Bioanalysis

Abstract

This application note provides detailed solid-phase extraction (SPE) protocols for the robust and high-recovery extraction of Proguanil-d6 hydrochloride (HCl) from biological matrices, primarily human plasma. Proguanil-d6 HCl is a deuterated analog of the antimalarial drug proguanil and is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.[1] The protocols described herein are designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present two primary methodologies: a reversed-phase SPE protocol suitable for general applications and a more selective mixed-mode cation exchange SPE protocol for complex matrices, along with the scientific rationale behind each step.

Introduction

Proguanil is a biguanide-based prophylactic antimalarial drug that functions as a prodrug, metabolizing into the active compound cycloguanil.[2][3][4] Accurate quantification of proguanil and its metabolites in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as Proguanil-d6 HCl, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of bioanalytical methods.[1]

Solid-phase extraction is a powerful sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[5] This guide details optimized SPE protocols to ensure the efficient isolation of Proguanil-d6 HCl from complex biological samples.

Physicochemical Properties of Proguanil